9-ethyl-9H-carbazole-3-carbonitrile chemical structure and properties
9-ethyl-9H-carbazole-3-carbonitrile chemical structure and properties
Executive Summary
9-Ethyl-9H-carbazole-3-carbonitrile (CAS: 57103-00-1), often abbreviated as 3-CzCN or 3-CN-EtCz , is a pivotal bifunctional organonitrogen compound serving as both a high-value intermediate in pharmaceutical synthesis and a functional material in optoelectronics.[1]
Its structure combines the electron-rich carbazole donor moiety with an electron-withdrawing nitrile (cyano) acceptor group. This Donor-Acceptor (D-A) architecture imparts a strong intramolecular charge transfer (ICT) characteristic, making it essential for:
-
Organic Light-Emitting Diodes (OLEDs): As a host material or a building block for Thermally Activated Delayed Fluorescence (TADF) emitters.
-
Photoredox Catalysis: As a metal-free organic photocatalyst capable of driving oxidative transformations under visible light.
-
Medicinal Chemistry: As a precursor to antitumor agents (e.g., ellipticine analogs) and functionalized carbazole alkaloids.
Chemical Identity & Structural Analysis
Identification Data
| Parameter | Detail |
| Chemical Name | 9-Ethyl-9H-carbazole-3-carbonitrile |
| Synonyms | 3-Cyano-9-ethylcarbazole; 9-Ethylcarbazole-3-carbonitrile; 3-CzCN |
| CAS Number | 57103-00-1 |
| Molecular Formula | C₁₅H₁₂N₂ |
| Molecular Weight | 220.27 g/mol |
| SMILES | CCN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 |
| InChI Key | APYLNYCULQUSLG-UHFFFAOYSA-N |
Structural & Electronic Configuration
The molecule consists of a tricyclic carbazole plane, N-alkylated with an ethyl group to ensure solubility and prevent N-H quenching. The nitrile group at the C-3 position breaks the symmetry, creating a permanent dipole moment.
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the carbazole core (donor).
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized onto the cyano group and the adjacent phenyl ring (acceptor).
-
Energy Gap (
): The D-A structure narrows the bandgap compared to unsubstituted carbazole, shifting absorption into the near-UV/blue region (approx. 300–350 nm absorption onset).
Figure 1: Structural components and their functional contributions to 9-ethyl-9H-carbazole-3-carbonitrile.
Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically white to pale yellow. |
| Melting Point | 100–110 °C (Estimated range) | Note: 9-Ethylcarbazole melts at ~68°C; the polar CN group significantly increases lattice energy. |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, DMF. | Insoluble in water and low-polarity alkanes (Hexane). |
| Absorption ( | ~290 nm, ~340 nm | Characteristic carbazole transitions + ICT band. |
| Fluorescence ( | ~380–420 nm (Deep Blue) | Solvent-dependent (solvatochromic) due to ICT nature. |
| HOMO Level | -5.70 eV (approx) | Determined via CV (vs. Fc/Fc⁺). |
| LUMO Level | -2.40 eV (approx) | Calculated from optical bandgap. |
| Triplet Energy ( | ~2.90 eV | High |
Synthesis & Manufacturing Protocols
The synthesis of 9-ethyl-9H-carbazole-3-carbonitrile typically proceeds via the functionalization of the commercially available 9-ethylcarbazole. The most robust route involves bromination followed by cyanation .
Synthesis Workflow (DOT Diagram)
Figure 2: Two-step synthetic pathway from 9-ethylcarbazole.
Detailed Protocol (Pd-Catalyzed Cyanation)
This method is preferred over the Rosenmund-von Braun reaction (CuCN at >200°C) due to milder conditions and easier workup.
Step 1: Synthesis of 3-Bromo-9-ethylcarbazole
-
Dissolution: Dissolve 9-ethylcarbazole (1.0 eq) in DMF (dimethylformamide).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 10:1).
-
Workup: Pour into ice water. Filter the white precipitate. Recrystallize from ethanol.
-
Yield: ~85-90%.
-
Characterization: ¹H NMR confirms loss of C-3 proton and downfield shift of C-4 proton.
-
Step 2: Cyanation to 9-Ethyl-9H-carbazole-3-carbonitrile
-
Setup: In a glovebox or under Argon, combine 3-bromo-9-ethylcarbazole (1.0 eq), Zinc Cyanide (Zn(CN)₂) (0.6 eq), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add anhydrous DMF (degassed).
-
Heating: Heat to 100–120°C for 12–24 hours.
-
Quenching: Cool to RT, dilute with water, and extract with dichloromethane (DCM).
-
Purification: Wash organic layer with NH₄OH (to remove Zn/Cu salts if CuI was used as co-catalyst) and brine. Dry over MgSO₄.
-
Isolation: Flash column chromatography (SiO₂, Hexane:DCM gradient).
-
Yield: ~70-80%.[2]
-
Appearance: White crystalline solid.
-
Applications in Research & Industry
Optoelectronics (OLEDs)
-
Host Material: Due to its high triplet energy (
eV), it effectively confines triplet excitons in green and red phosphorescent OLEDs, preventing energy back-transfer. -
TADF Building Block: The 3-cyano-carbazole unit is a "weak donor-strong acceptor" motif. It is often coupled with additional donors (e.g., diphenylamine) to create molecules with small singlet-triplet energy splitting (
), enabling efficient TADF emission.
Photocatalysis
9-Ethyl-9H-carbazole-3-carbonitrile acts as a strongly oxidizing photocatalyst (
-
Mechanism: Upon blue light irradiation (450 nm), the excited state (
) can accept an electron from a substrate (reductive quenching) or transfer energy. -
Utility: Used in decarboxylative couplings, atom transfer radical polymerization (ATRP), and C-H functionalization where metal-free conditions are required.
Pharmaceutical Intermediate
-
Precursor to ECCA: The nitrile can be reduced to the aldehyde (9-ethyl-9H-carbazole-3-carbaldehyde , ECCA), which has demonstrated antitumor activity by reactivating the p53 pathway in melanoma cells [1].
-
Ellipticine Analogs: Used in the synthesis of pyridocarbazoles, which are DNA intercalating agents.
Characterization Data (Expected)
To validate the synthesis, compare experimental data against these standard spectral signatures:
-
¹H NMR (400 MHz, CDCl₃):
- 8.40 (d, J = 1.5 Hz, 1H, H-4): Deshielded singlet/doublet due to ortho-CN group.
- 8.10 (d, J = 7.8 Hz, 1H, H-5): Characteristic carbazole doublet.
- 7.70 (dd, J = 8.5, 1.5 Hz, 1H, H-2): Ortho-coupling to H-1, meta to H-4.
- 7.20–7.50 (m, remaining aromatic H).
- 4.40 (q, 2H, N-CH ₂-CH₃).
- 1.45 (t, 3H, N-CH₂-CH ₃).
-
IR Spectroscopy (FT-IR):
-
2220–2230 cm⁻¹: Sharp, strong peak corresponding to the C≡N stretching vibration . This is the diagnostic peak confirming cyanation.
-
1590–1600 cm⁻¹: C=C aromatic skeletal vibrations.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Cyanide Precaution: While the nitrile group is covalently bonded and stable, combustion may release toxic HCN gas.
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood, especially during synthesis involving Zn(CN)₂.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
Wen, J. et al. (2021).[3] A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.[3] Cell Death & Disease.[1]
-
Bezuglyi, V. et al. (2016). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E.
-
Bld Pharm . (2024). 9-Ethyl-9H-carbazole-3-carbonitrile Product Page.
-
PubChem . (2024). 9-Ethyl-3-nitro-9H-carbazole Data (Analogous Structure).
Sources
- 1. 612511-84-9,Ethyl 5-(Aminomethyl)isoxazole-3-carboxylate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
